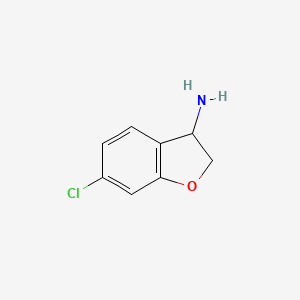

6-Chloro-2,3-dihydro-1-benzofuran-3-amine

Description

Significance of the Benzofuran (B130515) Scaffold in Contemporary Chemical Biology

The benzofuran scaffold is a pivotal heterocyclic structural motif frequently identified in a wide array of biologically active natural products and synthetic compounds. uq.edu.aunih.gov Its significance in chemical biology and medicinal chemistry is underscored by the diverse pharmacological activities exhibited by its derivatives. mdpi.com Benzofuran-containing molecules have demonstrated a broad spectrum of biological properties, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor activities. nih.gov This wide range of biological functions has established the benzofuran scaffold as an attractive and privileged structure for drug discovery and development. uq.edu.aunih.gov

The inherent importance of oxygen-containing heterocycles like benzofuran lies in their structural resemblance to biologically relevant molecules, such as ribose derivatives. mdpi.com The oxygen atom within the scaffold can participate in polar interactions, such as hydrogen bonding, which helps to stabilize the molecule within the active sites of enzymes and receptors. mdpi.com The versatility of the benzofuran ring system allows for the synthesis of a multitude of derivatives, making it a valuable building block for creating extensive compound libraries for screening and identifying new therapeutic agents. uq.edu.auuq.edu.au Many clinically approved drugs feature the benzofuran scaffold, further cementing its role in modern medicine. uq.edu.aunih.gov

The following table summarizes key biological activities associated with the benzofuran scaffold.

| Biological Activity | Description |

| Anticancer | Derivatives have shown potent antiproliferative properties against various cancer cell lines. mdpi.com |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. nih.gov |

| Anti-inflammatory | Certain benzofuran compounds display significant anti-inflammatory effects. nih.gov |

| Antitubercular | Some derivatives are potent inhibitors of Mycobacterium tuberculosis. nih.gov |

| Enzyme Inhibition | The scaffold is found in compounds that act as inhibitors for various enzymes. uq.edu.aunih.gov |

Historical Trajectory of Dihydrobenzofuran Chemistry

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core, the saturated analog of benzofuran, has been a subject of considerable interest in organic chemistry for many decades. nih.gov Early methods for constructing this heterocyclic system often involved acid or base-catalyzed intramolecular cyclization reactions. nih.gov Over the years, the synthetic toolbox for accessing dihydrobenzofurans has expanded significantly, driven by the discovery of their prevalence in biologically active natural products and pharmaceuticals. researchgate.net

The development of transition metal-catalyzed reactions marked a significant leap forward in dihydrobenzofuran synthesis. nih.gov Catalysts based on palladium, rhodium, and other transition metals have enabled the development of highly efficient and selective methods for constructing the dihydrobenzofuran skeleton under mild conditions. nih.govorganic-chemistry.org These approaches include methodologies like intramolecular Heck reactions, C-H activation, and various cycloaddition strategies. organic-chemistry.org More recent advancements have focused on asymmetric synthesis, allowing for the stereocontrolled preparation of chiral dihydrobenzofurans, which is crucial for investigating their interactions with biological systems. researchgate.netorganic-chemistry.org The evolution of synthetic methods reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance, enabling the creation of increasingly complex and diverse dihydrobenzofuran derivatives for scientific investigation. nih.gov

Rationale for Academic Investigation of 6-Chloro-2,3-dihydro-1-benzofuran-3-amine

The academic investigation into this compound is driven by its potential as a key building block in medicinal chemistry. The rationale stems from the convergence of the established biological importance of the dihydrobenzofuran core and the specific structural features of this particular molecule. The presence of a chlorine atom at the 6-position and an amine group at the 3-position provides distinct physicochemical properties and synthetic handles for further molecular elaboration.

This compound and its analogs have been explored as intermediates in the synthesis of potent and selective agonists for G protein-coupled receptors (GPCRs), such as GPR119. nih.gov Agonists of GPR119 are of significant interest for the potential treatment of type 2 diabetes and other metabolic disorders. The dihydrobenzofuran moiety serves as a rigid scaffold to orient the necessary pharmacophoric elements, while the amine group offers a crucial point for derivatization to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The chloro-substituent can influence the electronic properties of the aromatic ring and impact metabolic stability.

The study of this compound allows researchers to systematically explore structure-activity relationships (SAR) within this class of compounds. nih.gov By synthesizing and evaluating a series of derivatives, chemists can elucidate the key molecular interactions required for biological activity, leading to the rational design of more effective therapeutic agents. The compound's specific stereochemistry, such as the (S)-enantiomer, is also a critical area of investigation, as biological targets are often stereoselective. nih.gov

The table below outlines the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈ClNO nih.gov |

| Molecular Weight | 169.61 g/mol nih.gov3wpharm.com |

| CAS Number | 944899-93-8 3wpharm.com |

| Synonyms | (3S)-6-chloro-2,3-dihydro-1-benzofuran-3-amine nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCHRYGLCNSOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine and Its Analogues

Established Synthetic Routes to the Dihydrobenzofuran Core

Traditional methods for assembling the dihydrobenzofuran skeleton remain foundational in organic synthesis, primarily involving intramolecular cyclization reactions. These routes are valued for their reliability and the accessibility of starting materials.

The formation of the dihydrobenzofuran ring system is frequently achieved through the intramolecular cyclization of appropriately substituted phenolic precursors. A common strategy involves the intramolecular alkylation of a phenol, often via the ring-opening of an epoxide, which is a particularly useful approach for natural product synthesis. researchgate.net The design of these precursors is critical, typically incorporating a phenol with an adjacent side chain containing a leaving group or a reactive functional group that can facilitate the ring-closing reaction.

Key cyclization strategies include:

Intramolecular Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide tethered to the ortho position.

Acid-Catalyzed Cyclization of Allyl Phenols: Ortho-allyl phenols can undergo cyclization in the presence of an acid to form the dihydrofuran ring.

Oxidative Coupling: The oxidative coupling of two propenylphenol units can lead to the formation of dihydrobenzofuran neolignans. scielo.br

Radical Cyclization: Intramolecular radical cyclization of alkenyl-tethered arenediazonium salts offers a pathway to functionalized 2,3-dihydrobenzofurans. researchgate.net

The design of precursors often starts from simple phenols, which are elaborated to include the necessary side chain for cyclization. For instance, chalcones derived from acid-catalyzed aldol condensation can serve as versatile intermediates. nih.gov A de novo approach has also been described where the aromatic ring itself is constructed via an inverse-electron demand Diels–Alder reaction. acs.org

Table 1: Overview of Selected Cyclization Strategies

| Strategy | Key Precursor | Reaction Type | Reference |

|---|---|---|---|

| Intramolecular Epoxide Ring-Opening | o-(2,3-Epoxypropyl)phenol | Nucleophilic Substitution | researchgate.net |

| Rh(III)-Catalyzed C-H Activation | N-phenoxyacetamide and 1,3-diene | [3 + 2] Annulation | organic-chemistry.org |

| Radical Cyclization/Thiolation | Alkenyl-tethered arenediazonium salt | Cascade Reaction | researchgate.net |

| Oxidative Coupling | Propenylphenols (e.g., methyl ferulate) | Radical Coupling | scielo.br |

Introducing an amine group specifically at the C-3 position of the dihydrobenzofuran core requires precise control over regioselectivity. A prominent method involves a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening of epoxyalcohols with various amines. nih.gov This is followed by an intramolecular nucleophilic aromatic substitution to yield the 3-amino-2,3-dihydrobenzofurans. nih.gov This approach allows for the introduction of diverse amine substituents. Another strategy involves the use of chalcone precursors to facilitate C-3 modifications. nih.gov Metal-free syntheses of 2,3-disubstituted dihydrobenzofuran-3-amines have also been developed, highlighting the ongoing efforts to create more sustainable synthetic routes. researchgate.net

Advanced Approaches for 6-Chloro-2,3-dihydro-1-benzofuran-3-amine Synthesis

Modern synthetic chemistry has introduced a variety of powerful techniques that enable more efficient and selective syntheses of complex molecules like this compound. These methods often employ transition metal catalysts, multicomponent reactions, and asymmetric strategies to achieve high levels of control.

Transition metals, particularly palladium, rhodium, ruthenium, and iridium, have been extensively used to catalyze the formation of the dihydrobenzofuran scaffold. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance.

Examples of such reactions include:

Palladium-Catalyzed Reactions: Heck reactions, including intramolecular Heck coupling and Heck/Cacchi reactions, are used to construct the dihydrobenzofuran ring from aryl iodide-joined alkenes. nih.gov Palladium-catalyzed [4 + 1] annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are employed in [3 + 2] annulation reactions of 2-alkenylphenols and N-phenoxyacetamides. nih.gov

Ruthenium-Catalyzed Reactions: Asymmetric intramolecular hydroarylation assisted by a chiral transient directing group can produce chiral 2,3-dihydrobenzofurans. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed intramolecular reactions of aryl pinacol boronic esters can yield chiral dihydrobenzofuran-3-ols. nih.gov

These transition metal-catalyzed approaches provide access to a wide range of substituted dihydrobenzofurans under relatively mild conditions. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Dihydrobenzofurans

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Heck/Cacchi Reaction | Aryl iodide-joined alkenes, o-alkynylanilines | nih.gov |

| Rhodium (Rh) | [3 + 2] Annulation | 2-Alkenylphenols, N-phenoxyacetamides | nih.gov |

| Iridium (Ir) | Intramolecular Cycloaddition | o-Methyl ether with a C-C double bond | nih.gov |

| Copper (Cu) | Intramolecular Reaction | Aryl pinacol boronic esters | nih.gov |

Multicomponent reactions (MCRs) and cascade processes are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. oup.com A multicomponent cascade reaction has been developed for the synthesis of highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives in moderate to good yields. oup.comoup.com These reactions often proceed through a domino sequence, where the first reaction sets up the substrate for subsequent transformations. For example, a domino annulation between sulfur ylides and salicyl N-thiophosphinylimines has been reported. oup.com Another approach involves a Michael addition followed by an oxa-substitution, employing in-situ generated pyridinium ylide and ortho-hydroxy chalcone derivatives. researchgate.net

The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. Several asymmetric methods have been developed to produce chiral 2,3-dihydrobenzofurans. A microwave-assisted route starting from chalcones utilizes a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols, which are then converted to 3-amino-2,3-dihydrobenzofurans. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acid can catalyze the enantioselective [3 + 2] annulation of 3-hydroxymaleimides with quinone monoimines. researchgate.net Another notable method is a highly asymmetric [4+1] annulation between in situ generated ammonium ylides and o-quinone methides, which is made possible by using a Cinchona alkaloid as a chiral leaving group. nih.gov

Furthermore, transition metal catalysis can be adapted for asymmetric synthesis. For instance, an enantioselective, palladium-catalyzed intramolecular Heck-Matsuda reaction, followed by carbonylation and/or a Stille coupling step employing chiral N,N ligands, provides access to a diverse array of enantioenriched dihydrobenzofurans. nih.gov Similarly, copper/BOX complexes can catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to yield enantiomerically enriched 2,3-dihydrobenzofurans. nih.govmdpi.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The chemical versatility of this compound allows for a range of derivatization reactions. These modifications are crucial for modulating the physicochemical properties and biological activities of the core structure. The primary amine offers a reactive handle for a multitude of transformations, while the aromatic ring can undergo various substitution reactions, albeit influenced by the existing substituents.

Amine Group Modifications

The primary amine at the 3-position of the dihydrobenzofuran ring is a key site for derivatization. Standard transformations such as acylation, alkylation, and sulfonylation can be employed to introduce a wide array of functional groups, thereby enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. This transformation is fundamental in converting the basic amine into a neutral amide, which can alter the compound's binding properties and pharmacokinetic profile.

| Acylating Agent | Resulting N-Acylated Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |

| Benzoyl chloride | N-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)benzamide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane) |

| Acetic anhydride | N-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetamide | Base (e.g., pyridine or sodium acetate), optional heating |

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. Control over the degree of alkylation is a key challenge, with the potential for over-alkylation to yield quaternary ammonium salts. Reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, can be optimized to favor the desired product.

| Alkylating Agent | Resulting N-Alkylated Product | Potential Byproducts |

|---|---|---|

| Methyl iodide | 6-Chloro-N-methyl-2,3-dihydro-1-benzofuran-3-amine | 6-Chloro-N,N-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

| Benzyl bromide | N-Benzyl-6-chloro-2,3-dihydro-1-benzofuran-3-amine | N,N-Dibenzyl-6-chloro-2,3-dihydro-1-benzofuran-3-amine |

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides in the presence of a base provides sulfonamides. This functional group is a common feature in many therapeutic agents and can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

| Sulfonylating Agent | Resulting N-Sulfonylated Product | Reaction Conditions |

|---|---|---|

| p-Toluenesulfonyl chloride | N-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), aprotic solvent |

| Methanesulfonyl chloride | N-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)methanesulfonamide | Base (e.g., triethylamine), aprotic solvent |

Aromatic Ring Functionalizations

Functionalization of the aromatic ring of this compound involves electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituents: the chloro group, the dihydrofuran ring oxygen, and the amine (or a protected form thereof).

Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzofuran (B130515) ring play a crucial role in determining the position of electrophilic attack.

-Cl (at C6): A deactivating, ortho, para-directing group.

-O- (dihydrofuran ring): An activating, ortho, para-directing group (directing to C7 and C5).

The interplay of these directing effects suggests that electrophilic substitution will likely occur at positions C5 and C7, which are ortho and para to the activating oxygen atom of the dihydrofuran ring and ortho to the chloro group.

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Halogenation (Bromination) | Br2, FeBr3 or NBS | 5-Bromo-6-chloro-2,3-dihydro-1-benzofuran-3-amine and/or 7-Bromo-6-chloro-2,3-dihydro-1-benzofuran-3-amine |

| Nitration | HNO3, H2SO4 | 6-Chloro-5-nitro-2,3-dihydro-1-benzofuran-3-amine and/or 6-Chloro-7-nitro-2,3-dihydro-1-benzofuran-3-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-6-chloro-2,3-dihydro-1-benzofuran-3-amine and/or 7-Acyl-6-chloro-2,3-dihydro-1-benzofuran-3-amine |

Nucleophilic Aromatic Substitution: The displacement of the chloro group at the 6-position via nucleophilic aromatic substitution (SNA) is generally challenging on an electron-rich aromatic ring. Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the absence of such activating groups, forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination) are often required to achieve substitution.

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) (or amine) | 2,3-Dihydro-1-benzofuran-3,6-diamine | High temperature and pressure, or Pd/Cu catalysis |

| Sodium methoxide | 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | High temperature, polar aprotic solvent, or Cu catalysis |

Theoretical and Computational Investigations of 6 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine

Quantum Chemical Characterization of Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and interactions. For 6-Chloro-2,3-dihydro-1-benzofuran-3-amine, these calculations can predict its behavior in chemical reactions and biological systems.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing chlorine atom, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack (e.g., the amine group and aromatic ring). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack (e.g., carbon atoms of the aromatic ring). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate regions of varying electrostatic potential.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative chlorine and oxygen atoms, as well as the lone pair of the nitrogen atom. These areas represent likely sites for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amine group and the aromatic ring, indicating these are sites for interaction with nucleophiles.

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule is crucial to its function, particularly in biological systems where specific conformations are often required for binding to receptors or enzymes. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies.

The dihydrofuran ring of the molecule is not planar and can adopt various puckered conformations. Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable low-energy conformers and the energy barriers between them. The amine group at the 3-position can also exist in different orientations relative to the ring system. Understanding the preferred conformations and their energetic profiles is essential for predicting how the molecule will interact with its biological targets.

| Parameter | Description | Relevance to this compound |

| Stable Conformers | Low-energy three-dimensional arrangements of the molecule. | The specific shapes the molecule is most likely to adopt, influencing its biological activity. |

| Energy Barriers | The energy required to transition between different conformers. | Determines the flexibility of the molecule and the accessibility of different conformational states. |

| Global Minimum | The most stable conformer with the lowest energy. | The most populated conformation under equilibrium conditions. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, computational studies can elucidate the mechanisms of reactions involving its amine group or the benzofuran (B130515) core.

For instance, the acylation or alkylation of the amine group can be modeled to determine the transition state structures and activation energies, providing insights into the reaction kinetics and regioselectivity. Similarly, reactions involving the aromatic ring, such as electrophilic substitution, can be computationally explored to predict the most likely products. These studies can guide synthetic chemists in designing efficient routes to new derivatives of this compound.

In Silico Approaches to Molecular Recognition and Ligand Design

The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov In silico methods, such as molecular docking and pharmacophore modeling, can be used to explore the potential of this compound and its derivatives as ligands for various proteins.

Molecular docking simulations can predict the binding mode and affinity of the compound within the active site of a target protein. This information can be used to design new molecules with improved potency and selectivity. Pharmacophore modeling, on the other hand, identifies the key chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are essential for biological activity. This information can then be used to search virtual libraries for other compounds that share these features and may have similar therapeutic effects. The presence of the chloro and amine substituents on the 2,3-dihydrobenzofuran core of this compound provides specific points for interaction that can be exploited in rational ligand design.

Mechanistic Investigations of 6 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine S Molecular Interactions Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of 6-Chloro-2,3-dihydro-1-benzofuran-3-amine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran (B130515) derivatives, SAR studies elucidate the structural requirements for potent and selective activity. nih.gov Research has consistently shown that modifications to the benzofuran core, such as the introduction of substituents at various positions, significantly impact the compound's interaction with biological targets. nih.gov

The addition of halogen atoms (e.g., chlorine, fluorine, bromine) to the benzofuran ring is a common strategy that often leads to a significant increase in biological potency. nih.govnih.gov Halogens can alter a molecule's physicochemical properties, including lipophilicity, electron distribution, and conformation. A key aspect of this enhancement is the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position and type of halogen can have distinct effects on activity. For instance, in a series of benzofuran-based inhibitors of the urokinase-type plasminogen activator (uPA), the addition of a fluorine atom at the C-4 position resulted in a two-fold increase in potency. nih.gov This enhancement is attributed to favorable hydrophobic interactions. nih.gov Similarly, studies on benzofuranone derivatives have demonstrated the potent effects of a chloro- group at the C-6 position. One such analogue, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone, exhibited exceptionally high activity against a multidrug-resistant strain of Plasmodium falciparum, with a 50% inhibitory concentration (IC50) in the nanomolar range. nih.govnih.gov

| Compound/Analogue Class | Halogen/Position | Target/Model | Observed Effect | Reference |

| 6-HMA-based Benzofuran | Fluorine at C-4 | Urokinase-type Plasminogen Activator (uPA) | 2-fold increase in potency (Ki = 88 nM) | nih.gov |

| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone | Chlorine at C-6 | P. falciparum (K1 strain) | High potency (IC50 = 0.654 nM) | nih.govnih.gov |

| Benzofuran Derivatives | General | Various | Halogen substitution enhances cytotoxic properties due to hydrophobic and electron-donating nature. | nih.gov |

The specific placement of functional groups on the benzofuran scaffold is critical for determining biological activity. SAR studies have revealed that substituents at the C-2, C-3, and C-6 positions of the benzofuran ring can greatly influence both the potency and specificity of the compound. For example, in one series of benzofuran derivatives, an ester group at the C-2 position was found to be a key determinant of cytotoxic activity. nih.gov In another study, the presence of a hydroxyl group at the C-6 position was identified as essential for antibacterial activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, also plays a pivotal role in the biological activity of chiral compounds like this compound. mdpi.com Different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different interactions with chiral biological targets such as receptors and enzymes. mdpi.com Studies on other chiral compounds have shown that only specific isomers display significant biological effects, which can be due to stereoselective uptake by cells or differential binding affinity to the target protein. mdpi.com The absolute configuration of enantiomers is often determined using techniques such as single-crystal X-ray diffraction analysis. nih.gov

| Structural Feature | Position(s) | Impact on Activity | Reference |

| Ester Group | C-2 | Key for cytotoxic activity in some analogues. | nih.gov |

| Hydroxyl Group | C-6 | Essential for antibacterial activity in certain series. | nih.gov |

| Stereochemistry | C-3 | Enantiomers can have significantly different biological potencies due to selective uptake or target binding. | mdpi.com |

Molecular Target Identification and Binding Mode Analysis

Identifying the specific molecular targets of a compound and understanding its binding mode are crucial steps in elucidating its mechanism of action. Benzofuran derivatives have been shown to interact with a wide array of biological targets, including enzymes and receptors, often acting as inhibitors. nih.gov Computational methods like molecular docking are frequently used to predict the binding poses and interactions between a ligand and its protein target. nih.gov

The interaction of benzofuran derivatives with protein receptors is a key area of investigation. Studies have identified these compounds as agonists or antagonists for various receptors. For example, certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce an immune response. nih.gov Docking studies for these compounds predicted their binding mode and confirmed specific protein-ligand interactions. nih.gov

In-depth analysis of ligand-receptor interactions reveals the forces that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, studies on the binding of benzofuran derivatives to bovine serum albumin (BSA), a model protein, have shown that these compounds can alter the protein's secondary structure. nih.govmdpi.com Molecular docking predicted that different benzofuran analogues bind to different regions of the protein—some in the interior and others on the surface—with varying affinities. nih.gov

| Compound Class | Target | Key Interactions / Binding Mode | Reference |

| Benzofuran Derivatives | STING Receptor | Specific protein-ligand interaction confirmed by mutagenesis and reporter assays. | nih.gov |

| 4-Nitrophenyl-functionalized Benzofurans | Bovine Serum Albumin (BSA) | One analogue (BF1) binds to the interior of the protein, while another (BDF1) binds to the surface. | nih.gov |

| Benzylbenzofuran Scaffold | Butyrylcholinesterase | Computational and biochemical techniques used to identify key interacting residues. | researchgate.net |

Many benzofuran derivatives exert their biological effects by modulating the activity of enzymes. nih.gov They can act as inhibitors, reducing the rate of enzyme-catalyzed reactions. The study of enzyme kinetics provides a quantitative understanding of how these inhibitors work. researchgate.netfiveable.me There are several types of reversible inhibition, including competitive, noncompetitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) in a distinct way. khanacademy.org

For instance, benzofuran derivatives have been developed as potent and selective inhibitors of sirtuin 2 (SIRT2), a type of deacetylase enzyme. nih.gov In one study, a series of analogues with different substituents were synthesized and tested, revealing that compounds with an electron-donating group on the benzofuran core had enhanced inhibitory effects. nih.gov Another example is the inhibition of the urokinase-type plasminogen activator (uPA), where benzofuran-based compounds have shown significant inhibitory activity with inhibition constants (Ki) in the nanomolar range. mdpi.com

| Compound Class | Enzyme Target | Inhibition Data | Kinetic Mechanism (if specified) | Reference |

| Substituted Benzofurans | SIRT2 | IC50 values in the micromolar range (e.g., 3.81 µM for compound 7e). | Not specified | nih.gov |

| 6-HMA-based Benzofuran | Urokinase-type Plasminogen Activator (uPA) | Ki = 183 nM | Not specified | mdpi.com |

| 4-Fluoro-6-HMA-based Benzofuran | Urokinase-type Plasminogen Activator (uPA) | Ki = 88 nM | Not specified | nih.gov |

Cellular Pathway Perturbation by this compound in In Vitro Models

In vitro cell-based assays are essential for understanding how a compound affects cellular processes and signaling pathways. Benzofuran derivatives have been shown to modulate various cellular pathways, often in response to cellular stress. For example, in a cellular model of neurodegeneration using SH-SY5Y cells, benzofuran-2-one derivatives demonstrated significant antioxidant capacity.

In this model, cells were exposed to catechol, a compound that induces oxidative stress by generating reactive oxygen species (ROS). The benzofuran derivatives were able to significantly reduce the intracellular levels of ROS. This antioxidant effect was associated with the induction of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. The study found that one particular compound was especially effective at reducing ROS levels, inducing HO-1, and preserving cell viability under conditions of catechol-induced stress. This demonstrates that benzofuran analogues can directly intervene in cellular pathways related to oxidative stress.

Similarly, other studies have shown that benzofuran derivatives can modulate immune signaling pathways. As agonists of the STING receptor, they can induce the transcription of IFN-β and the nuclear localization of phospho-IRF3, key events in the innate immune response to pathogens. nih.gov This activity highlights the ability of the benzofuran scaffold to perturb specific cellular signaling cascades. nih.gov

DNA Interaction and Cellular Process Modulation

The interaction of a novel small molecule with DNA is a critical area of investigation, as it can underpin mechanisms of cytotoxicity, particularly in the context of anticancer research. Benzofuran derivatives have been a subject of such studies, with some demonstrating the ability to bind to DNA and exhibit antiproliferative activities. acs.org The evaluation of this compound would involve a series of assays to determine if it directly interacts with DNA and how it may modulate broader cellular processes.

Potential interactions could range from intercalation between DNA base pairs to binding within the minor or major grooves, potentially leading to the inhibition of DNA replication and transcription. Halogen atoms, such as the chlorine present in this compound, can form "halogen bonds," which are attractive interactions that may enhance binding affinity to biological targets. nih.gov

The modulation of cellular processes is a downstream consequence of the compound's primary molecular interactions. These effects are typically profiled across various cell lines to identify patterns of activity. broadinstitute.org Key cellular processes that would be investigated include:

Cell Cycle Progression: Assays would determine if the compound induces arrest at specific phases of the cell cycle (e.g., G1, S, G2/M).

Apoptosis: Studies would clarify whether the compound can trigger programmed cell death through intrinsic or extrinsic pathways. nih.gov

These investigations provide a foundational understanding of the compound's cellular impact, guiding further mechanistic studies.

Signal Transduction Pathway Analysis

To understand the specific molecular mechanisms driving the observed cellular effects, analysis of key signal transduction pathways is essential. Small molecules often exert their effects by modulating the activity of proteins within these pathways, such as kinases, phosphatases, or transcription factors. nih.gov For a novel compound like this compound, the initial step would be a broad screening against panels of known signaling proteins to identify potential targets.

Subsequent, more focused studies would aim to validate these initial "hits" and elucidate the precise nature of the modulation (i.e., inhibition or activation). This involves examining the phosphorylation status of key pathway proteins or measuring changes in the levels of downstream signaling molecules. cytoskeleton.com For instance, if the compound is found to inhibit a particular kinase, researchers would verify this by observing a decrease in the phosphorylation of its known substrates within treated cells. nih.gov

Pathways that are commonly investigated in the context of novel heterocyclic compounds include those central to cell growth, survival, and differentiation, such as:

TGF-β signaling

FOXO signaling

mTOR signaling mdpi.com

By mapping the compound's activity across these pathways, a more detailed picture of its mechanism of action can be constructed.

Methodologies for Mechanistic Elucidation in Pre-Clinical Systems

The elucidation of a compound's mechanism of action is a critical step in drug discovery, providing insights into both on-target activity and potential off-target effects. slas-discovery.org A variety of methodologies are employed in preclinical settings to build a comprehensive profile of a compound's biological activity. These techniques can be broadly categorized into cell-based and biochemical assays.

Cell-Based Assays for Mechanistic Profiling

A key advantage of cell-based approaches is the ability to simultaneously assess multiple parameters. broadinstitute.org High-content screening, for example, uses automated microscopy to analyze changes in cellular morphology, protein localization, and the expression of various biomarkers in response to compound treatment.

The table below summarizes some common cell-based assays used for mechanistic profiling.

| Assay Type | Principle | Information Gained |

| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific promoter or response element. | Activity of specific signaling pathways and transcription factors. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. | Direct evidence of target engagement within intact cells. acs.org |

| Enzyme Fragment Complementation (EFC) | Two inactive fragments of an enzyme are fused to two interacting proteins. Their interaction brings the fragments together, restoring enzyme activity. | Study of protein-protein interactions and their modulation by the compound. nih.gov |

| Immunofluorescence Staining | Uses fluorescently labeled antibodies to detect the localization and abundance of specific proteins. | Changes in protein expression, localization, and post-translational modifications. |

These assays, often performed in a high-throughput manner, allow for the profiling of a compound against a wide range of cellular contexts and a large number of potential targets. nih.gov

Biochemical Assays for Target Engagement Studies

Biochemical assays are indispensable for directly measuring the interaction between a compound and its purified molecular target, such as an enzyme or receptor. gd3services.com These cell-free systems provide a controlled environment to quantify binding affinity and inhibitory activity without the complexities of a cellular environment. acs.org This allows for a precise determination of parameters like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

These assays are crucial for establishing a structure-activity relationship (SAR), where the potency of a series of related compounds is compared to guide medicinal chemistry efforts. acs.org

The following table details several widely used biochemical assays for studying target engagement.

| Assay Type | Principle | Key Parameters Measured |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein target. | Binding affinity (Kd), IC50. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Based on energy transfer between a donor and an acceptor fluorophore, which are brought into proximity by a binding event. | Binding kinetics, IC50. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a compound binds to an immobilized target. | Real-time binding kinetics (kon, koff), binding affinity (Kd). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

Biochemical assays are often used in the initial stages of drug discovery for high-throughput screening to identify initial "hits" and are subsequently employed to characterize the binding of more optimized lead compounds. gd3services.com

Analytical Methodologies for 6 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of "6-Chloro-2,3-dihydro-1-benzofuran-3-amine," offering non-destructive analysis and a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected signals would include distinct peaks for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the dihydrofuran ring (at positions 2 and 3) would likely appear as multiplets in the range of δ 3.0-5.0 ppm, with their coupling constants providing stereochemical information. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "this compound," eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The aromatic carbons would resonate in the δ 110-160 ppm region, while the carbons of the dihydrofuran ring would appear at higher field. The carbon bearing the chlorine atom and the carbon attached to the oxygen atom would be significantly influenced by the electronegativity of these atoms.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| O-CH₂ | 4.0 - 4.8 |

| N-CH | 4.5 - 5.5 |

| NH₂ | 1.5 - 3.5 (broad) |

Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of "this compound," as well as to gain structural information through fragmentation analysis. The nominal molecular weight of the compound is approximately 169.61 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₈H₈ClNO). In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for related dihydrobenzofuran amines often involve the loss of the amine group or cleavage of the dihydrofuran ring. For instance, a common fragment in similar structures is the benzofuranyl-methylium ion.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 169/171 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M-NH₂]⁺ | 153/155 | Loss of the amino group. |

| [C₇H₄ClO]⁺ | 140/142 | Fragmentation of the dihydrofuran ring. |

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound." The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. orgchemboulder.comtheorango.comudel.edu Key expected absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ range). theorango.com The C-O stretching of the ether linkage in the dihydrofuran ring would likely appear in the 1050-1150 cm⁻¹ region. theorango.com The presence of a C-Cl bond would result in an absorption in the fingerprint region (typically below 800 cm⁻¹).

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend (Primary Amine) | 1580 - 1650 |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 |

| C-O Stretch (Ether) | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. Substituted benzofurans typically exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The spectrum of "this compound" is expected to show absorption maxima (λ_max) related to the π-π* transitions of the substituted benzene ring. The presence of the chlorine atom and the amino group as auxochromes can cause shifts in the absorption maxima compared to the unsubstituted benzofuran (B130515) chromophore. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purity analysis of "this compound." nih.govlcms.cznih.gov Given the basic nature of the amine group, reversed-phase HPLC is a common method of choice.

A typical reversed-phase HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to achieve optimal separation. nih.gov Due to the basicity of the amine, which can cause peak tailing on silica-based columns, it is often necessary to add a modifier, such as a small amount of a competing amine (e.g., triethylamine) or to use a mobile phase with a controlled pH to ensure the amine is in a consistent protonation state. biotage.com UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Column Chromatography for Purification

Column chromatography is a fundamental technique for the purification of "this compound" on a preparative scale. The choice of stationary and mobile phases is critical for achieving good separation.

For normal-phase column chromatography, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation and potential degradation of the compound. biotage.combiotage.com To mitigate these issues, the silica gel can be deactivated, for example, by treating it with a base like ammonia (B1221849) or triethylamine, or an amine-functionalized silica can be used as the stationary phase. biotage.com The mobile phase for normal-phase chromatography typically consists of a non-polar solvent such as hexane (B92381) or dichloromethane, with a more polar solvent like ethyl acetate (B1210297) or methanol added in increasing proportions to elute the compound. biotage.com

Reversed-phase column chromatography, using a C18-functionalized silica gel as the stationary phase and a mobile phase of water and an organic solvent like methanol or acetonitrile, can also be an effective purification method. biotage.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. This technique relies on the diffraction pattern produced when a single, well-ordered crystal is exposed to an X-ray beam.

For a chiral molecule like this compound, which has a stereocenter at the C3 position, X-ray crystallography can distinguish between the (R) and (S) enantiomers. This is typically achieved through the use of anomalous dispersion, where the presence of a heavier atom (like chlorine in this compound) causes small but measurable differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration of the molecule in the crystal.

The analysis would also reveal the precise conformation of the dihydrobenzofuran ring system. While analogous structures are known to adopt a semi-planar conformation, X-ray data would provide exact bond lengths, bond angles, and torsion angles, defining the puckering of the five-membered dihydrofuran ring and its orientation relative to the fused benzene ring.

Table 1: Representative Crystallographic Data Table A representative table of parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound is shown below. Note that these are placeholder values as no experimental data has been published.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO |

| Formula Weight | 169.61 |

| Crystal System | Orthorhombic (example) |

| Space Group | P2₁2₁2₁ (example for a chiral molecule) |

| a, b, c (Å) | e.g., 8.12, 9.34, 10.56 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | e.g., 801.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | e.g., 1.405 |

| Flack Parameter | e.g., 0.02(3) |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) within a compound. It serves as a crucial check for the purity of a synthesized sample and to confirm its empirical formula, which can then be compared to the molecular formula derived from other data (like mass spectrometry).

The procedure involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are collected and quantified. For halogen determination, methods such as Schöniger flask combustion followed by titration are often employed.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula (C₈H₈ClNO). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data Comparison This table illustrates how experimental findings from elemental analysis would be presented against the theoretical values for this compound. Actual experimental data is not currently available in published literature.

| Element | Theoretical % (for C₈H₈ClNO) | Found % |

|---|---|---|

| Carbon (C) | 56.65 | N/A |

| Hydrogen (H) | 4.75 | N/A |

| Nitrogen (N) | 8.26 | N/A |

| Chlorine (Cl) | 20.90 | N/A |

Future Directions and Emerging Research Avenues for 6 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine

Development of Sustainable Synthetic Strategies and Green Chemistry Applications

The synthesis of 3-aminobenzofuran derivatives has traditionally been hindered by complex purification processes and harsh reaction conditions. mdpi.com In response, the development of sustainable and green synthetic methods is a key area of future research. Green chemistry principles, which aim to reduce the generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. researchgate.net

The table below summarizes various modern synthetic approaches that reflect the principles of green chemistry.

| Synthetic Strategy | Key Features | Advantages | Relevant Compounds/Cores |

| Visible Light-Mediated Oxyselenocyclization | Uses blue LED irradiation, I2/SnCl2 promoter. mdpi.com | Mild conditions, sustainable, good to excellent yields. mdpi.com | 2,3-chalcogenil-dihydrobenzofuran. mdpi.com |

| Microwave-Facilitated Synthesis | Utilizes microwave irradiation to accelerate reactions. mdpi.com | Rapid synthesis, often avoids protecting groups. mdpi.com | 3-amino-2,3-dihydrobenzofurans. mdpi.com |

| DMAP-Mediated Tandem Cyclization | An efficient cascade reaction to form complex structures. mdpi.com | High efficiency (>85-95% yields), scalable to gram scale. nih.govmdpi.com | Aminobenzofuran spiroindanone and spirobarbituric acid derivatives. mdpi.com |

| One-Pot Synthesis in Deep Eutectic Solvent | Employs CuI in a deep eutectic solvent. mdpi.com | Simplifies the process by combining multiple steps. mdpi.com | 3-aminobenzofurans. mdpi.com |

| Biocatalysis | Uses crude earthworm extract or chitosan (B1678972) as a catalyst. chemijournal.com | Ecofriendly, environmentally benign, cheap, and stable catalyst. chemijournal.com | Coumarin and 4H-pyrimido [2,1-b] benzothiazole (B30560) derivatives. chemijournal.com |

These sustainable methods not only offer a greener path to synthesizing 6-chloro-2,3-dihydro-1-benzofuran-3-amine and its derivatives but also open doors for broader applications by making these compounds more accessible and economical to produce. mdpi.comchemijournal.com

High-Throughput Screening Methodologies for Novel Mechanistic Probes

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds. For a scaffold like this compound, HTS methodologies are essential for identifying novel derivatives with specific biological activities and for elucidating their mechanisms of action.

A promising future direction lies in the development of fluorescence-based HTS assays. These methods are highly sensitive and can be adapted for various biological targets. For instance, a fluorescence-based screening system has been developed for determining the enantiomeric excess of chiral amines by using a self-assembly system of chiral dyes, boronic acid, and the amine analyte. bath.ac.uknih.gov The differential fluorescence of the resulting diastereomeric esters allows for rapid and accurate analysis. bath.ac.uknih.gov Such an approach could be adapted to screen libraries of chiral dihydrobenzofuran-3-amine derivatives, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

The table below outlines key aspects of modern HTS methodologies applicable to this compound class.

| HTS Method | Principle | Application for Dihydrobenzofuran-3-amines | Key Advantages |

| Fluorescence-Based Enantiomeric Excess Screening | Self-assembly of chiral dyes, boronic acid, and chiral amines forms diastereomeric iminoboronate esters with differential fluorescence. bath.ac.uknih.gov | Rapidly determine the enantiomeric purity of chiral this compound derivatives. | Highly accurate and reliable, can be performed in the presence of water. bath.ac.uknih.gov |

| Antimicrobial Activity Screening | Testing compounds against various pathogenic microorganisms to measure inhibition of growth. benthamscience.com | Identifying derivatives with potential as antibacterial or antifungal agents. | Can reveal synergistic or antagonistic effects when combined with existing drugs. benthamscience.com |

| Enzyme Inhibition Assays | Measuring the ability of compounds to inhibit the activity of specific enzymes implicated in disease. | Discovering potent and selective inhibitors for therapeutic targets. | Provides direct evidence of target engagement and mechanistic information. |

| Cell-Based Phenotypic Screening | Assessing the effects of compounds on cellular functions, morphology, or viability in disease-relevant models. | Uncovering novel biological activities without prior knowledge of the molecular target. | Can identify compounds that work through novel mechanisms of action. |

By leveraging these HTS techniques, researchers can efficiently explore the vast chemical space of this compound derivatives, accelerating the discovery of new mechanistic probes and potential therapeutic leads.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the early stages of drug discovery. nih.gov These computational tools can analyze vast datasets to predict biological activities, pharmacokinetic properties, and toxicity profiles of molecules, thereby reducing the time and cost associated with identifying promising drug candidates. nih.govresearchgate.net

For this compound, AI and ML can be employed in several ways. Supervised learning algorithms can be trained on existing data from similar benzofuran (B130515) derivatives to build models that predict the activity of new, unsynthesized compounds. nih.gov Generative models, such as recurrent neural networks (RNNs), can design novel molecules with desired properties based on the core dihydrobenzofuran-3-amine scaffold. nih.gov These approaches allow for the intelligent exploration of chemical space to prioritize the synthesis of compounds with the highest probability of success.

Graph neural networks (GNNs) are particularly well-suited for molecular representation learning, as they can directly process the 2D or 3D structure of molecules like this compound. arxiv.org By learning patterns from molecular graphs, GNNs can predict properties and guide the design of new derivatives with enhanced efficacy. arxiv.org

The table below details the application of various AI/ML techniques in the context of this compound.

| AI/ML Technique | Description | Application in Compound Design | Potential Outcome |

| Supervised Learning (e.g., QSAR) | Algorithms are trained on labeled data to predict the properties of new inputs. nih.gov | Predict the biological activity of novel this compound derivatives based on their chemical structure. | Prioritization of synthetic targets, reducing wasted effort on inactive compounds. |

| Generative Models (e.g., RNNs) | Neural networks that can generate new data with similar characteristics to the training data. nih.gov | Design novel molecules based on the dihydrobenzofuran-3-amine core with optimized properties. | Discovery of new chemical scaffolds with improved therapeutic potential. nih.gov |

| Graph Neural Networks (GNNs) | Models specifically designed to learn from graph-structured data, such as molecular graphs. arxiv.org | Learn representations of the molecular structure to predict properties and guide design. arxiv.org | More accurate predictions by capturing the complex relationships between structure and activity. |

| Reinforcement Learning | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. nih.gov | Optimize the design of molecules by iteratively modifying the structure to improve desired properties. | Efficient exploration of chemical space to find molecules with optimal multi-parameter profiles. nih.gov |

The integration of AI and ML into the research pipeline for this compound holds immense potential to accelerate the discovery of new drugs and functional molecules. nih.gov

Exploration of the Dihydrobenzofuran-3-amine Core in Advanced Materials Research

While the dihydrobenzofuran core is well-established in medicinal chemistry, its potential in advanced materials research remains a nascent but promising field. mdpi.comresearchgate.net The rigid, heterocyclic structure of the 2,3-dihydrobenzofuran (B1216630) scaffold provides stability and versatility, making it an attractive building block for novel materials. mdpi.com The amine functionality at the 3-position offers a reactive handle for polymerization or functionalization, allowing for the incorporation of this scaffold into larger molecular architectures.

Future research could explore the use of the dihydrobenzofuran-3-amine core in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the benzofuran ring system can be tuned through substitution, and incorporating these units into polymers or small molecules could lead to materials with desirable charge-transport or photophysical properties.

Another potential application is in the creation of novel polymers with unique thermal or mechanical properties. The rigidity of the fused ring system could impart high thermal stability and mechanical strength to polymers containing this moiety. Furthermore, the development of fluorescent materials based on this scaffold could lead to new sensors or imaging agents.

The table below outlines potential research avenues for the dihydrobenzofuran-3-amine core in materials science.

| Area of Materials Research | Potential Role of the Dihydrobenzofuran-3-amine Core | Desired Properties | Potential Applications |

| Organic Electronics | As a building block in conjugated polymers or small molecules. | Tunable electronic properties, good charge mobility, photostability. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). |

| High-Performance Polymers | As a rigid monomer unit in polymerization reactions. | High thermal stability, mechanical strength, chemical resistance. | Aerospace components, engineering plastics, advanced composites. |

| Fluorescent Materials and Sensors | As the core fluorophore, functionalized for specific analyte detection. | High quantum yield, sensitivity, and selectivity to specific ions or molecules. | Chemical sensors, biological imaging agents, security inks. |

| Chiral Materials | As a chiral building block for creating materials that interact with polarized light. | Chiroptical activity (e.g., circular dichroism). | Chiral separation media, optical switches, circularly polarized luminescence (CPL) materials. |

Exploring these avenues could significantly broaden the applicability of the this compound scaffold beyond its traditional use in life sciences.

Advancements in Comprehensive Mechanistic Profiling Techniques

Understanding the precise mechanism of action (MoA) of a bioactive compound is fundamental to its development as a therapeutic agent or a chemical probe. For this compound and its derivatives, future research will increasingly rely on advanced techniques to provide a comprehensive mechanistic profile. Moving beyond simple affinity-based assays, these methods aim to elucidate how a compound affects complex biological systems at multiple levels.

Techniques such as chemical proteomics and thermal proteome profiling can identify the direct protein targets of a compound within a native cellular environment. Transcriptomics (RNA-seq) and metabolomics can provide a global view of the downstream cellular pathways that are modulated upon compound treatment. These "omics" approaches generate large datasets that can reveal unexpected biological activities and off-target effects, providing a more complete picture of the compound's MoA.

Visible-light-driven protocols and mechanistic investigations using techniques like radical trapping experiments can shed light on the reaction mechanisms during synthesis, which can be crucial for optimizing reactions and understanding potential reactivity in biological systems. researchgate.net For example, preliminary studies have shown that an iron catalyst can facilitate decarboxylation through a visible-light-driven process, leading to cascade reactions. researchgate.net

The table below summarizes advanced techniques for mechanistic profiling.

| Profiling Technique | Information Gained | Application to Dihydrobenzofuran-3-amine | Significance |

| Chemical Proteomics | Direct identification of protein targets and off-targets in a cellular context. | Pinpointing the specific proteins that derivatives of this compound bind to. | Provides direct evidence for MoA and helps in understanding selectivity and potential toxicity. |

| Thermal Proteome Profiling (TPP) | Identifies protein targets by measuring changes in protein thermal stability upon ligand binding. | Confirming target engagement in intact cells without the need for compound modification. | A powerful tool for unbiased target identification in a physiological setting. |

| Transcriptomics (RNA-seq) | Global analysis of gene expression changes in response to compound treatment. | Revealing the downstream cellular pathways and biological processes affected by the compound. | Helps to build hypotheses about MoA and identify biomarkers of compound activity. |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in a biological system. | Understanding the impact of the compound on cellular metabolism and identifying metabolic vulnerabilities. | Can reveal novel mechanisms related to metabolic reprogramming in diseases like cancer. |

| Structural Biology (X-ray, Cryo-EM) | High-resolution 3D structure of the compound bound to its protein target. | Visualizing the precise molecular interactions that govern binding and activity. | Enables structure-based drug design for optimizing potency and selectivity. |

By integrating these advanced profiling techniques, researchers can build a deep and multifaceted understanding of the biological effects of this compound, paving the way for its rational development into more effective and safer chemical tools and therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2,3-dihydro-1-benzofuran-3-amine, and what key reaction parameters influence yield and purity?

Answer: The synthesis of dihydrobenzofuran-3-amine derivatives typically involves cyclization or multi-component reactions. For example, a one-pot pseudo three-component method has been successfully used to synthesize structurally related chloro-substituted benzofuran derivatives (e.g., 6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran, 3m ), achieving a 52% yield under optimized conditions . Key parameters include:

- Catalyst selection : Acidic or basic catalysts influence cyclization efficiency.

- Temperature : Controlled heating (e.g., 70–80°C) minimizes side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

| Example Compound | Method | Yield | Key Parameters | Reference |

|---|---|---|---|---|

| 3m | One-pot pseudo three-component | 52% | Ethoxy groups, chloro substituents, 80°C |

Q. How can researchers distinguish between regioisomers or enantiomers of dihydrobenzofuran-3-amine derivatives during structural characterization?

Answer: Enantiomeric separation and regioisomer differentiation require advanced analytical techniques:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- NMR with chiral shift reagents : Eu(fod)₃ induces distinct splitting patterns for enantiomers.

- X-ray crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated for chloro-substituted benzofuran analogs .

For example, (R)- and (S)-4-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (purity >97%) were characterized using chiral chromatography and NMR .

Advanced Research Questions

Q. What strategies can be employed to resolve conflicting NMR data when characterizing dihydrobenzofuran-3-amine derivatives with multiple substituents?

Answer: Ambiguous NMR signals in complex derivatives (e.g., overlapping peaks for chloro and ethoxy groups) can be resolved via:

- 2D NMR (COSY, HSQC, HMBC) : Correlates hydrogen and carbon shifts to assign substituent positions .

- Comparative analysis : Cross-referencing with known analogs (e.g., 6-bromo-2,3-dihydrobenzofuran-3-amine) clarifies chemical environments .

- Computational modeling : DFT calculations predict chemical shifts to validate experimental data.

For instance, 3m (6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran) was confirmed using ¹H-¹³C HMBC correlations .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcome in the synthesis of this compound?

Answer: Steric and electronic factors dictate stereoselectivity:

- Solvent polarity : Polar solvents stabilize transition states, favoring specific enantiomers. For example, DMF enhances nucleophilic attack in cyclization steps .

- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry. In related compounds, enantiopure (R)- and (S)-derivatives were synthesized using chiral resolving agents .

Q. What are the mechanistic implications of competing side reactions during the cyclization step in dihydrobenzofuran-3-amine synthesis?

Answer: Competing pathways (e.g., over-cyclization or ring-opening) arise from:

- Electrophilic intermediates : Chloro substituents may divert reactivity to form unintended products.

- Temperature sensitivity : Excessive heat promotes decomposition, as observed in benzofuran-2-carboxylic acid derivatives (mp 192–196°C) .

Mitigation strategies include:

- Stepwise synthesis : Isolate intermediates (e.g., amine precursors) to control cyclization.

- Additives : TCEP or DTT suppresses disulfide formation in sulfur-containing analogs .

For example, the synthesis of 3m avoided side products by maintaining strict temperature control (70–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.